molecular formula C21H29ClN2O3S B6495927 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 941904-73-0

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B6495927
CAS No.: 941904-73-0
M. Wt: 425.0 g/mol
InChI Key: QIMITEZPZLLOCC-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS: 941990-76-7) is a synthetic acetamide derivative with a molecular formula of C21H25ClN2O3S and a molecular weight of 421.0 g/mol . Its structure features:

  • A piperidin-2-yl core substituted with a 4-chlorobenzenesulfonyl group at the 1-position.
  • An acetamide moiety linked to the piperidine ring, which is further connected to a 2-(cyclohex-1-en-1-yl)ethyl group via the nitrogen atom.

This compound is of interest due to its hybrid pharmacophore, combining sulfonamide, piperidine, and cyclohexene functionalities.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h6,9-12,19H,1-5,7-8,13-16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMITEZPZLLOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS Number: 941990-79-0) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O4SC_{21}H_{25}ClN_{2}O_{4}S, with a molecular weight of 437.0 g/mol. The presence of a piperidine ring, a sulfonyl group, and an acetamide moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol
CAS Number941990-79-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine structure can mimic natural substrates, allowing it to bind to specific receptors and modulate their functions.
  • Antioxidant Activity : The presence of the cyclohexene moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticancer Potential

Studies have suggested that piperidine derivatives possess anticancer activity through apoptosis induction in cancer cells. The sulfonyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of piperidine-based compounds. Research has indicated that such compounds can inhibit neuroinflammation and protect neuronal cells from apoptosis, making them potential candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for antimicrobial activity. The results indicated that modifications on the piperidine ring significantly enhanced antibacterial efficacy against Gram-positive bacteria .
  • Anticancer Activity : In a recent investigation, a series of piperidine derivatives were tested for their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that compounds similar to our target compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
  • Neuroprotective Mechanisms : A research article in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. These compounds reduced amyloid-beta toxicity in neuronal cultures, suggesting a mechanism involving modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities with related acetamide derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-Chlorobenzenesulfonyl-piperidinylacetamide + cyclohexenylethyl C21H25ClN2O3S 421.0 Reference compound
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Piperidinylketoethyl-indolethioacetamide + 4-chlorophenyl C23H24ClN3O2S 442.0 Replaces sulfonyl with thioether; indole scaffold
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide Piperazinylbenzyl + Schiff base linkage C23H26ClN3O3 452.0 Piperazine instead of piperidine; imine functional group
N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide Cyclohexyl + propylpiperazinylacetamide C15H28N3O 278.4 Lacks sulfonyl group; smaller substituents
N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-yl]acetamide Methanesulfonamidomethyl-piperidinyl + cyanocycloheptyl C17H30N4O3S 370.5 Sulfonamide on piperidine; bulky cycloheptyl group
Key Observations:

Sulfonyl vs. Sulfonamide Groups : The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the methanesulfonamidomethyl group in , which may influence solubility and receptor binding.

Piperidine vs.

Cyclohexene vs. Aromatic Substituents : The cyclohex-1-en-1-yl group in the target compound introduces partial unsaturation, which may enhance lipophilicity compared to fully saturated cyclohexyl analogues (e.g., ).

Pharmacological and Physicochemical Comparisons

Limited pharmacological data are available for the target compound, but insights can be inferred from structurally related molecules:

N-Substituted 2-Arylacetamides
  • Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C19H17Cl2N3O2) exhibit planar amide groups and hydrogen-bonding motifs critical for crystallinity and stability .
  • The target compound’s 4-chlorobenzenesulfonyl group may similarly stabilize intermolecular interactions, as seen in sulfonamide-containing antibiotics .
Piperidine/Piperazine Derivatives
  • Piperazine-based acetamides (e.g., ) are often explored as CNS agents due to their ability to cross the blood-brain barrier. The target compound’s piperidine core may offer comparable bioavailability but with reduced basicity.
  • N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide () demonstrates the impact of alkylation on piperazine’s pharmacokinetics, suggesting that the target compound’s cyclohexenylethyl group could enhance tissue penetration.

Preparation Methods

Organometallic Cyclization

A copper-catalyzed [3+3] annulation reaction between β-aminoalkyl zinc iodides and 3-chloro-2-(chloromethyl)prop-1-ene yields enantiomerically enriched 5-methylene piperidines (55–85% yield). For example, treatment of reagent 129 (derived from L-serine) with 3-chloro-2-(chloromethyl)prop-1-ene under CuCN·2LiCl catalysis, followed by cyclization using NaH, produces 5-methylene piperidines. Hydrogenation of the double bond with H₂/Pd-C generates 5-methylpiperidines, which can be further functionalized.

Reductive Amination of 6-Oxoamino Acids

Cyclization of 6-oxoamino acid derivatives via reductive amination offers an alternative route. Conjugate addition of organozinc reagents to enones forms intermediates that undergo stereoselective reduction (NaBH₃CN) to yield 2,6-disubstituted piperidines. This method avoids organometallic reagents but produces diastereomeric mixtures requiring separation.

Introduction of the 4-chlorobenzenesulfonyl group employs classical sulfonylation conditions:

ReagentSolventBaseTemperatureYieldSource
4-Chlorobenzenesulfonyl chlorideDCMPyridine0°C → RT78%
4-Chlorobenzenesulfonyl chlorideDCMEt₃NRT65%

Procedure (from):

  • Dissolve piperidine derivative (3 mmol) in dichloromethane (15 mL).

  • Add pyridine (0.24 mL, 3 mmol) and 4-chlorobenzenesulfonyl chloride (3 mmol) at 0°C.

  • Stir for 30 min, then wash with 4 M HCl (10 mL) and saturated NaCl.

  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (PE/EA 7:1).

The choice of base significantly impacts yield: pyridine outperforms triethylamine due to superior chloride scavenging.

Acetamide Formation at the Piperidine 2-Position

The acetamide moiety is introduced via nucleophilic acyl substitution:

Chloroacetyl Chloride Route

  • React piperidine-sulfonamide intermediate with chloroacetyl chloride (1.2 eq) in THF.

  • Add 2-(cyclohex-1-en-1-yl)ethylamine (1.5 eq) and DIPEA (2 eq).

  • Stir at 40°C for 12 hr, followed by extraction with EtOAc (3×50 mL).

Carbodiimide-Mediated Coupling

  • Activate acetic acid derivative (e.g., 2-chloroacetic acid) with EDCI/HOBt in DMF.

  • Add 2-(cyclohex-1-en-1-yl)ethylamine (1.1 eq) and stir at RT for 24 hr.

  • Purify via reversed-phase HPLC (MeCN/H₂O gradient).

Cyclohexenylethylamine Attachment

The final step couples the acetamide intermediate with 2-(cyclohex-1-en-1-yl)ethylamine:

Optimized Conditions (from):

  • Solvent: DMF

  • Coupling Agent: HATU (1.05 eq)

  • Base: DIPEA (3 eq)

  • Temperature: 25°C

  • Time: 8 hr

  • Yield: 82%

Workup:

  • Dilute with H₂O (100 mL) and extract with EtOAc (3×50 mL).

  • Wash organic layer with 5% LiCl (2×30 mL) to remove residual DMF.

  • Concentrate and crystallize from hexane/EtOAc (4:1).

Comparative Analysis of Synthetic Routes

ParameterOrganometallic RouteReductive AminationSulfonylationAcetamide Coupling
Yield55–85%40–60%65–78%75–82%
Purity (HPLC)≥95%≥90%≥97%≥98%
StereoselectivityHigh (er 95:5)Low (dr 60:40)N/AN/A
ScalabilityLimited (mg scale)Moderate (10 g)High (100 g)High (100 g)

The organometallic route provides superior enantioselectivity but faces scalability challenges. Industrial processes favor the reductive amination approach despite lower yields due to simpler infrastructure requirements.

Challenges and Optimization Strategies

  • Sulfonylation Side Reactions: Over-sulfonylation at the piperidine nitrogen is mitigated by using sub-stoichiometric base (0.9 eq pyridine).

  • Acetamide Racemization: Conducting couplings at ≤25°C prevents epimerization of the chiral piperidine center.

  • Cyclohexenyl Stability: The cyclohexene double bond is sensitive to HCl; neutral workup conditions (pH 6–7) are critical during final step extractions .

Q & A

Q. What are the common synthetic routes for 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
  • Step 2: Sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Step 3: Acetamide coupling via reaction of the piperidine-sulfonyl intermediate with 2-(cyclohex-1-en-1-yl)ethylamine, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Purification: Column chromatography or recrystallization is used to isolate the final product with >95% purity .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • HPLC: To assess purity and detect impurities .

Q. What preliminary biological assays are recommended for screening its activity?

  • In vitro enzyme inhibition assays: Test interactions with targets like proteases or kinases using fluorogenic substrates .
  • Cell viability assays: Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293 or HeLa) via MTT or resazurin assays .
  • Binding affinity studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Questions

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 40% vs. 65%) may arise from:

  • Reaction conditions: Temperature, solvent polarity, or catalyst load variations. For example, using DMF instead of THF improves solubility of intermediates .
  • Purification methods: Gradient elution in chromatography vs. isocratic systems. A stepwise solvent gradient (hexane → ethyl acetate) enhances separation efficiency .
  • Analytical validation: Cross-validate yields using quantitative NMR (qNMR) or internal standards to ensure accuracy .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH stability studies: Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions, requiring formulation adjustments .
  • Thermal stability: Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at –20°C to prevent degradation .
  • Light sensitivity: Conduct photostability tests under ICH guidelines (e.g., exposure to UV-Vis light for 48 hours) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Sulfonyl group replacement: Substitute 4-chlorobenzenesulfonyl with methylsulfonyl or trifluoromethanesulfonyl to assess impact on target binding .
  • Piperidine ring modifications: Introduce methyl or fluorine substituents to evaluate steric/electronic effects on bioactivity .
  • Acetamide linker variation: Replace the cyclohexenyl-ethyl group with aromatic or heterocyclic moieties to enhance lipophilicity or solubility .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or enzymes) .
  • Molecular dynamics (MD) simulations: GROMACS or AMBER to study conformational stability of ligand-target complexes over 100-ns trajectories .
  • Free energy calculations: MM-GBSA or MM-PBSA to estimate binding affinities and prioritize synthetic targets .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization: Use validated protocols (e.g., IC50 determination with ATP concentration fixed at 1 mM for kinase assays) .
  • Control compounds: Include reference inhibitors (e.g., staurosporine for kinase studies) to normalize activity measurements .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA or Bland-Altman plots) to identify outliers or systemic biases .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Sulfonylation4-Cl-Benzenesulfonyl chloride, pyridine, 0°C → RT7298
Acetamide CouplingHATU, DIPEA, DMF, 24h6597
PurificationSilica gel chromatography (EtOAc/Hexane)95

Q. Table 2. Key Stability Parameters

ConditionDegradation (%)Half-Life (h)Reference
pH 2.0 (37°C)852.5
pH 7.4 (37°C)1248
UV Light (300–800 nm)3024

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